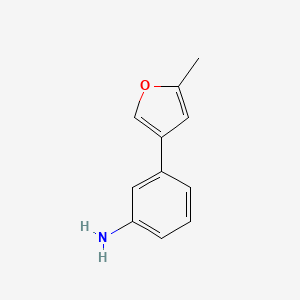
3-(5-Methylfuran-3-yl)aniline
Übersicht
Beschreibung
3-(5-Methylfuran-3-yl)aniline is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that 3-(5-Methylfuran-3-yl)aniline exhibits significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains. Its mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Properties : The compound has shown promise in cancer research, where it may induce apoptosis in malignant cells. Studies suggest that structural modifications can influence its binding affinity to specific enzymes or receptors involved in cancer pathways .
2. Organic Synthesis
- Building Block for Drug Development : this compound serves as a versatile building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the creation of derivatives with enhanced biological activity.
- Functionalization Potential : The furan ring's reactivity enables various functionalization strategies that can lead to novel compounds with tailored properties for specific applications .
3. Materials Science
- Organic Electronics : The compound is explored for its potential use in organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for these applications.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Using disc diffusion methods, researchers observed significant zones of inhibition, confirming the compound's potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was hypothesized to involve the induction of apoptosis, making it a candidate for further investigation in cancer therapeutics .
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
3-(5-methylfuran-3-yl)aniline |
InChI |
InChI=1S/C11H11NO/c1-8-5-10(7-13-8)9-3-2-4-11(12)6-9/h2-7H,12H2,1H3 |
InChI-Schlüssel |
LOESFYXDHTUCQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CO1)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













